A Comprehensive Technical Guide to Sodium Oxacillin Monohydrate (CAS 7240-38-2) for the Research Scientist
A Comprehensive Technical Guide to Sodium Oxacillin Monohydrate (CAS 7240-38-2) for the Research Scientist
This guide provides an in-depth exploration of the physicochemical properties of sodium oxacillin monohydrate, a pivotal semi-synthetic, penicillinase-resistant penicillin. Designed for researchers, scientists, and professionals in drug development, this document delves into the core data essential for its application in experimental and developmental settings. We will explore its structural attributes, stability profiles, analytical methodologies, and the fundamental mechanism of its antibacterial action, offering a holistic understanding grounded in empirical data and established scientific principles.
Core Molecular and Physical Properties
Sodium oxacillin monohydrate is a white to off-white crystalline powder, a characteristic that hints at its ordered solid-state structure.[1] Its molecular integrity and physical state are foundational to its handling, formulation, and ultimate biological activity.
Chemical Identity
The compound is the monohydrate sodium salt of oxacillin, a derivative of 6-aminopenicillanic acid. Its chemical structure is defined by a β-lactam ring fused to a thiazolidine ring, with a characteristic 5-methyl-3-phenyl-4-isoxazolylcarboxamido side chain that imparts resistance to bacterial β-lactamase enzymes.[2]
| Identifier | Value | Source |
| CAS Number | 7240-38-2 | [1] |
| Molecular Formula | C₁₉H₁₈N₃NaO₅S·H₂O | [1] |
| Molecular Weight | 441.43 g/mol | [1] |
| Synonyms | Oxacillin Sodium Salt Monohydrate, Bactocill | [3] |
Physicochemical Data Summary
A compilation of key physicochemical data is presented below, providing a quantitative basis for experimental design.
| Property | Value | Source |
| Melting Point | 188 °C (with decomposition) | [3] |
| pKa | Approximately 2.8 | [4] |
| pH of Solution (30 mg/mL) | 4.5 - 7.5 | [1] |
| Water Content (Karl Fischer) | 3.5% - 5.0% | [1] |
| Appearance | White to off-white crystalline powder | [1] |
Solubility Profile
The solubility of sodium oxacillin monohydrate is a critical parameter for its formulation in various experimental and therapeutic contexts. It is freely soluble in water, a characteristic that facilitates its administration in aqueous solutions.[4]
| Solvent | Solubility | Source |
| Water | ≥11.55 mg/mL | [5] |
| Methanol | Soluble | [4] |
| Dimethyl Sulfoxide (DMSO) | ≥16.9 mg/mL | [5] |
| Ethanol | Insoluble | [5] |
| Methylene Chloride | Practically Insoluble | [4] |
Stability and Degradation Pathways
The stability of sodium oxacillin monohydrate is paramount to its efficacy and safety. Degradation can lead to a loss of antibacterial activity and the formation of potentially immunogenic products.
Solid-State Stability
For long-term preservation of its chemical integrity, sodium oxacillin monohydrate should be stored in a well-sealed container, protected from moisture, at refrigerated temperatures of 2-8 °C.[1] Some sources also recommend storage at -20°C for extended periods.[5]
Solution Stability
The stability of sodium oxacillin in solution is influenced by the solvent, temperature, and pH.
-
Aqueous Solutions : In a 0.9% sodium chloride solution, oxacillin sodium (1g/100mL) is relatively stable, exhibiting less than a 10% loss of potency after 7 days at 23°C and less than a 5% loss after 30 days at 4°C.[6] Another study confirmed that solutions of 1-50 mg/mL in sodium chloride injection are stable for 24 hours at 23°C.[7]
-
Dextrose Solutions : Degradation is more rapid in dextrose solutions, a phenomenon attributed to the catalytic effect of dextrose on the hydrolysis of the β-lactam ring.[7]
-
Reconstituted Solutions : Reconstituted solutions for injection are generally stable for 3 days at approximately 21°C (70°F) or for one week under refrigeration at around 4°C (40°F).
Degradation Mechanisms
The primary mechanism of degradation for oxacillin, as with other β-lactam antibiotics, is the hydrolysis of the amide bond in the four-membered β-lactam ring.[2] This process is catalyzed by acidic or basic conditions and by β-lactamase enzymes. The hydrolysis renders the antibiotic inactive as the structural integrity of the pharmacophore is lost.
Studies on the photodegradation of related β-lactam antibiotics, such as amoxicillin, have shown that UV irradiation can lead to the breakdown of the molecule, with the hydrolysis of the β-lactam ring being a primary transformation.[8] The degradation of oxacillin in water has been investigated using advanced oxidation processes, which identified by-products resulting from hydroxylation and decarboxylation reactions.[9]
Caption: Primary degradation pathways for sodium oxacillin.
Analytical Methodologies
Accurate and precise analytical methods are essential for the quantification and quality control of sodium oxacillin monohydrate.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the standard for the assay and impurity profiling of sodium oxacillin.
USP Recommended Method:
-
Mobile Phase : A gradient mixture of a phosphate buffer and acetonitrile.
-
Column : L11 packing (a silica-based C8 reversed-phase column).
-
Detection : UV at 225 nm.
A detailed protocol for the analysis of related substances can be found in the United States Pharmacopeia (USP).
Alternative HPLC Method:
-
Mobile Phase : A mixture of 0.02 mol/L potassium dihydrogen phosphate solution (adjusted to pH 3.6 with phosphoric acid), acetonitrile, and methanol (700:225:75).
-
Column : Hypersil BDS phenyl column.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 225 nm.
-
Linearity : The method has shown good linearity in the range of 0.115-9.208 μg.
-
Limit of Detection (LOD) : 2.3 ng.
UV-Visible Spectrophotometry
While direct UV-Vis spectrophotometry can be used, a more specific method involves the formation of a charge-transfer complex with iodine in a methanol-dichloromethane medium.[4]
-
Absorption Maxima of the Complex : The resulting complex exhibits absorption peaks at 290 nm and 365 nm.[4]
-
Beer's Law : The method adheres to Beer's law in the concentration range of 2-8 μg/mL.[10]
-
LOD and LOQ : The limit of detection and limit of quantitation have been reported as 0.39 μg/mL and 1.18 μg/mL, respectively.[10]
Experimental Protocol for UV-Vis Analysis:
-
Prepare a stock solution of sodium oxacillin monohydrate in methanol.
-
Create a series of dilutions to the desired concentration range (e.g., 2-8 μg/mL).
-
In a volumetric flask, add a specific volume of the oxacillin solution.
-
Add a solution of iodine in dichloromethane.
-
Dilute to the final volume with methanol.
-
Allow the reaction to proceed at room temperature.
-
Measure the absorbance at 365 nm against a reagent blank.
Caption: A generalized workflow for HPLC-UV analysis of sodium oxacillin.
Thermal Analysis
-
Thermogravimetric Analysis (TGA) : This technique would be employed to determine the water content by identifying the mass loss upon heating, corresponding to the dehydration of the monohydrate. Further mass loss at higher temperatures would indicate thermal decomposition. For a typical monohydrate, a weight loss corresponding to one mole of water would be expected at a temperature below the decomposition point.
-
Differential Scanning Calorimetry (DSC) : DSC would reveal endothermic and exothermic transitions. An endotherm would be expected for the dehydration process, followed by an exotherm associated with decomposition at higher temperatures.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for the identification and structural elucidation of sodium oxacillin monohydrate. While a detailed peak assignment for this specific compound is not available in the provided search results, a general interpretation based on its functional groups can be made. Spectra for sodium oxacillin are available in public databases such as SpectraBase.[11]
Expected Characteristic IR Peaks:
-
~3300-3500 cm⁻¹ : O-H stretching vibration from the molecule of water and N-H stretching of the amide.
-
~1760 cm⁻¹ : C=O stretching of the β-lactam carbonyl group.
-
~1680 cm⁻¹ : C=O stretching of the amide carbonyl group.
-
~1600 cm⁻¹ : C=O stretching of the carboxylate group.
-
~1500-1600 cm⁻¹ : Aromatic C=C stretching vibrations.
Mechanism of Antibacterial Action
The therapeutic efficacy of sodium oxacillin monohydrate stems from its ability to disrupt bacterial cell wall synthesis.
Inhibition of Peptidoglycan Synthesis
As a member of the β-lactam class of antibiotics, oxacillin targets and covalently binds to penicillin-binding proteins (PBPs).[12] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.[12] By inactivating these enzymes, oxacillin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall. The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[12]
Resistance to β-Lactamase
The bulky 5-methyl-3-phenyl-4-isoxazolyl side chain of oxacillin provides steric hindrance, which protects the β-lactam ring from hydrolysis by many staphylococcal β-lactamase enzymes.[2] This structural feature is the basis for its classification as a penicillinase-resistant penicillin and its clinical utility against penicillin-resistant Staphylococcus aureus.
Caption: Simplified signaling pathway of oxacillin's mechanism of action.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of sodium oxacillin monohydrate, CAS 7240-38-2. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists engaged in the study and application of this important antibiotic. A thorough understanding of its chemical identity, stability, and analytical characteristics is fundamental to ensuring the integrity and reproducibility of experimental outcomes.
References
-
Stability of sodium oxacillin in intravenous solutions. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]
-
The reproducibility of peak height and t R of oxacillin sodium monohydrate. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Stability of Ampicillin Sodium, Nafcillin Sodium, And Oxacillin Sodium in AutoDose Infusion System Bags. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]
-
Oxacillin Sodium | C19H20N3NaO6S | CID 23694213. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
-
Photodegradation of Amoxicillin in Aqueous Systems: A Review. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
-
Possible mechanism of OXA degradation. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
A Novel Spectrophotometric Method for the Determination Oxacillin Sodium. (n.d.). PMC - NIH. Retrieved February 6, 2026, from [Link]
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. Retrieved February 6, 2026, from [Link]
-
Research on the Degradation of Oxacillin in Water by Strong Ionization Discharge. (n.d.). IOPScience. Retrieved February 6, 2026, from [Link]
-
Kinetic perspectives for the degradation of oxacillin: A penicillanic acid derivative. (n.d.). Learning Gate. Retrieved February 6, 2026, from [Link]
-
Safety data sheet. (2022, July 6). CPAChem. Retrieved February 6, 2026, from [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved February 6, 2026, from [Link]
-
(PDF) Kinetic perspectives for the degradation of oxacillin: A penicillanic acid derivative. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
TGA Measurements on Calcium Oxalate Monohydrate. (n.d.). NETZSCH Analyzing & Testing. Retrieved February 6, 2026, from [Link]
-
(PDF) A Novel Spectrophotometric Method for the Determination Oxacillin Sodium. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Oxacillin photodegradation pathway. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
Oxacillin sodium salt. (n.d.). SpectraBase. Retrieved February 6, 2026, from [Link]
-
Amplification of photocatalytic degradation of antibiotics (amoxicillin, ciprofloxacin) by sodium doping in nano-crystallite hydroxyapatite. (n.d.). RSC Publishing. Retrieved February 6, 2026, from [Link]
-
Method accuracy for oxacillin sodium monohydrate recoveries obtained by HPLC-UV system. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]
-
A novel spectrophotometric method for the determination oxacillin sodium. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]
-
Oxacillin. (n.d.). Wikipedia. Retrieved February 6, 2026, from [Link]
-
Photodegradation of Amoxicillin Under UV Irradiation Using Hydrogen Peroxide. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]
Sources
- 1. toku-e.com [toku-e.com]
- 2. Oxacillin - Wikipedia [en.wikipedia.org]
- 3. OXACILLIN SODIUM | 1173-88-2 [chemicalbook.com]
- 4. A Novel Spectrophotometric Method for the Determination Oxacillin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Stability of Ampicillin Sodium, Nafcillin Sodium, And Oxacillin Sodium in AutoDose Infusion System Bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of sodium oxacillin in intravenous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodegradation of Amoxicillin in Aqueous Systems: A Review | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel spectrophotometric method for the determination oxacillin sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. ebatco.com [ebatco.com]
